molecular formula C22H29FO5 B585286 (11b,16a,20S)-9-Fluoro-11,20-dihydroxy-16-methyl-3-oxopregna-1,4-dien-21-oic Acid CAS No. 50764-02-8

(11b,16a,20S)-9-Fluoro-11,20-dihydroxy-16-methyl-3-oxopregna-1,4-dien-21-oic Acid

Cat. No.: B585286
CAS No.: 50764-02-8
M. Wt: 392.467
InChI Key: ZYKVIEIIBMZQOC-MCYIGWNCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(11b,16a,20S)-9-Fluoro-11,20-dihydroxy-16-methyl-3-oxopregna-1,4-dien-21-oic Acid is a synthetic corticosteroid with potent anti-inflammatory and immunosuppressive properties. It is commonly used in the treatment of various inflammatory and autoimmune conditions.

Scientific Research Applications

(11b,16a,20S)-9-Fluoro-11,20-dihydroxy-16-methyl-3-oxopregna-1,4-dien-21-oic Acid has a wide range of applications in scientific research:

    Chemistry: Used as a reference compound in analytical chemistry for the development of new synthetic methods.

    Biology: Studied for its effects on cellular signaling pathways and gene expression.

    Medicine: Extensively used in clinical research for the treatment of inflammatory and autoimmune diseases.

    Industry: Employed in the formulation of pharmaceutical products and as a standard in quality control processes.

Mechanism of Action

Corticosteroids work by decreasing inflammation and reducing the activity of the immune system. They exert their effects by binding to the glucocorticoid receptor, which results in a variety of downstream effects including the repression of pro-inflammatory genes .

Safety and Hazards

Corticosteroids are generally safe for use but can have side effects especially with long-term use. These can include osteoporosis, muscle weakness, and an increased risk of infection . Specific safety and hazard information for “(11beta,16alpha)-9-Fluoro-11,20-dihydroxy-16-methyl-3-oxopregna-1,4-dien-21-oic acid” would need to be determined through laboratory testing.

Future Directions

The development of new corticosteroids is an active area of research. Future directions could include the design of corticosteroids that have fewer side effects or that are more effective in treating specific conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (11b,16a,20S)-9-Fluoro-11,20-dihydroxy-16-methyl-3-oxopregna-1,4-dien-21-oic Acid involves multiple steps, starting from readily available steroid precursors. The key steps include fluorination, hydroxylation, and oxidation reactions under controlled conditions. Specific reagents and catalysts are used to achieve the desired stereochemistry and functional group transformations.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as converting ketones to alcohols.

    Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) and other electrophilic reagents are employed.

Major Products Formed

The major products formed from these reactions include various hydroxylated, fluorinated, and oxidized derivatives, which can have different pharmacological properties.

Comparison with Similar Compounds

Similar Compounds

    Dexamethasone: Another potent synthetic corticosteroid with similar anti-inflammatory properties.

    Prednisolone: A commonly used corticosteroid with a slightly different chemical structure and pharmacological profile.

    Betamethasone: Known for its strong anti-inflammatory effects and used in various medical conditions.

Uniqueness

(11b,16a,20S)-9-Fluoro-11,20-dihydroxy-16-methyl-3-oxopregna-1,4-dien-21-oic Acid is unique due to its specific fluorination and hydroxylation pattern, which enhances its potency and duration of action compared to other corticosteroids.

Properties

IUPAC Name

(2S)-2-[(8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29FO5/c1-11-8-15-14-5-4-12-9-13(24)6-7-21(12,3)22(14,23)16(25)10-20(15,2)17(11)18(26)19(27)28/h6-7,9,11,14-18,25-26H,4-5,8,10H2,1-3H3,(H,27,28)/t11-,14+,15+,16+,17-,18+,20+,21+,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYKVIEIIBMZQOC-MCYIGWNCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1C(C(=O)O)O)C)O)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@H]1[C@@H](C(=O)O)O)C)O)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29FO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00747802
Record name (11beta,16alpha)-9-Fluoro-11,20-dihydroxy-16-methyl-3-oxopregna-1,4-dien-21-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50764-02-8
Record name (11beta,16alpha)-9-Fluoro-11,20-dihydroxy-16-methyl-3-oxopregna-1,4-dien-21-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.